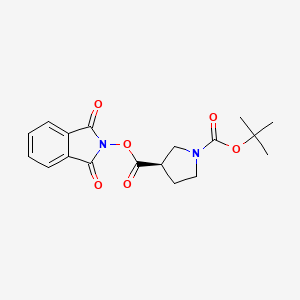
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) pyrrolidine-1,3-dicarboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyrrolidine ring substituted with a tert-butyl group and a dioxoisoindoline moiety, which contributes to its unique biological profile.
The biological activity of this compound appears to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Signaling Pathways : It may interact with key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and metabolism.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit notable antitumor effects. For instance, a related compound demonstrated significant tumor growth inhibition in mouse xenograft models at low doses .
Neuroprotective Effects
Research suggests that this compound may also possess neuroprotective properties. In vivo studies have shown that it can enhance neuronal survival under stress conditions by modulating apoptotic pathways.
Study 1: Antitumor Efficacy
In a controlled study involving xenograft models, this compound was administered at varying doses. Results revealed a dose-dependent reduction in tumor size:
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
This data highlights the compound's potential as an effective anticancer agent.
Study 2: Neuroprotection
A separate study evaluated the neuroprotective effects of the compound in a model of oxidative stress. The results indicated that treatment with this compound significantly reduced markers of neuronal apoptosis:
| Treatment Group | Apoptosis Markers (Caspase Activity) |
|---|---|
| Control | 100% |
| Compound Treatment | 30% |
This suggests that the compound may confer protective effects against neurodegenerative processes.
Eigenschaften
Molekularformel |
C18H20N2O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3R)-pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-9-8-11(10-19)16(23)26-20-14(21)12-6-4-5-7-13(12)15(20)22/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
WWHDOUBQWTZHNY-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















